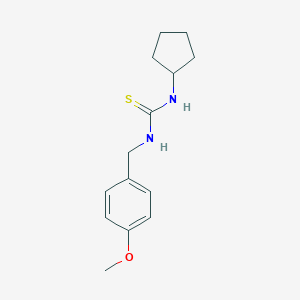
N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide, also known as DMTT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMTT belongs to the class of isoquinoline derivatives, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. In neurology, N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been shown to have neuroprotective effects against ischemia-induced brain damage and to improve cognitive function in animal models of Alzheimer's disease. In oncology, N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been investigated for its anticancer properties, particularly against breast cancer and lung cancer. In psychiatry, N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been studied for its potential as an antidepressant and anxiolytic agent.
Mechanism of Action
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and neurotransmitter systems in the brain. N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in antioxidant defense and cellular stress response. N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has also been shown to inhibit the activity of monoamine oxidase, an enzyme that degrades neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been shown to have a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic activities. N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in mood regulation and cognitive function.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has several advantages as a research tool, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide. One area of interest is the development of novel N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide in other fields of medicine, such as cardiology and gastroenterology. Finally, further research is needed to elucidate the exact mechanism of action of N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide and its effects on various signaling pathways and neurotransmitter systems in the brain.
Synthesis Methods
N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide can be synthesized through a multistep process involving the condensation of 2,4-dimethoxybenzaldehyde and cyclohexanone in the presence of ammonium acetate, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the reduced product with carbon disulfide and ammonium hydroxide to yield N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide.
properties
Product Name |
N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide |
|---|---|
Molecular Formula |
C18H20N2O2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C18H20N2O2S/c1-21-15-7-8-16(17(11-15)22-2)19-18(23)20-10-9-13-5-3-4-6-14(13)12-20/h3-8,11H,9-10,12H2,1-2H3,(H,19,23) |
InChI Key |
FYUOXDUNVWLPTM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCC3=CC=CC=C3C2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCC3=CC=CC=C3C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(4-tert-butylphenyl)-1-oxo-11-pyridin-4-yl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B216343.png)
![3-(4-tert-butylphenyl)-10-(trifluoroacetyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216345.png)







![4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B216361.png)
![1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea](/img/structure/B216362.png)
![N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea](/img/structure/B216363.png)
![4-[({[2-(4-Chlorophenyl)ethyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B216364.png)
![1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B216365.png)